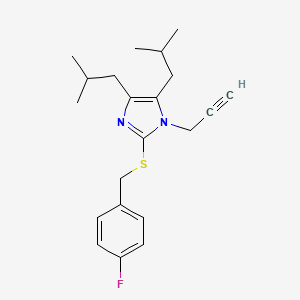![molecular formula C11H9ClF3N3O2 B3036173 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one CAS No. 339010-73-0](/img/structure/B3036173.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one
概要
説明
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a pyrrolidinone ring with a hydroxyiminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from readily available precursors such as 3-chloro-5-(trifluoromethyl)aniline.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced via cyclization reactions, often involving intermediates like 2-pyrrolidinone.
Hydroxyiminomethyl Group Addition: The hydroxyiminomethyl group is added through a reaction with hydroxylamine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the hydroxyiminomethyl group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.
類似化合物との比較
Similar Compounds
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-aminopyrrolidin-2-one: Similar structure but with an amino group instead of the hydroxyiminomethyl group.
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-hydroxypyrrolidin-2-one: Similar structure but with a hydroxyl group instead of the hydroxyiminomethyl group.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct reactivity and biological activity compared to its analogs
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2/c12-8-3-7(11(13,14)15)5-16-9(8)18-2-1-6(4-17-20)10(18)19/h3-6,20H,1-2H2/b17-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEJQYBELRFGBL-INGKJJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C1/C=N\O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole](/img/structure/B3036092.png)


![4-(2,4-dichlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036095.png)
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036096.png)


![3-[4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3036105.png)
![4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine](/img/structure/B3036107.png)
methanone](/img/structure/B3036109.png)
![2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide](/img/structure/B3036111.png)
![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3036112.png)
![(3E)-1-(3,4-dichlorophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}propan-1-one](/img/structure/B3036113.png)
